N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
説明
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a sec-butyl carboxamide moiety at position 2. The imidazo[2,1-b]thiazole scaffold is notable for its pharmacological relevance, particularly in antimicrobial, anticancer, and central nervous system-targeting applications . The 4-fluorophenyl substituent enhances metabolic stability and modulates electronic properties, while the sec-butyl group may influence solubility and bioavailability.
特性
IUPAC Name |
N-butan-2-yl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-4-10(2)19-16(22)15-11(3)21-9-14(20-17(21)23-15)12-5-7-13(18)8-6-12/h5-10H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOHIGUJYPUQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H18FN3OS
- Molecular Weight : 331.41 g/mol
- Purity : Typically 95%
The compound features a thiazole ring fused with an imidazole structure, which is known to enhance biological activity through various mechanisms.
Research indicates that compounds containing thiazole and imidazole moieties exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against various cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .
- Neuroprotective Effects : Similar compounds have been reported to possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole and Imidazole Rings : These heterocycles are crucial for the compound's interaction with biological targets.
- Substituents on the Phenyl Ring : The presence of fluorine and alkyl groups significantly influences the compound's lipophilicity and overall biological activity.
Anticancer Studies
A series of in vitro studies have been conducted to evaluate the anticancer potential of this compound:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A-431 | 1.98 | Induction of apoptosis via Bcl-2 modulation |
| Jurkat | 1.61 | Inhibition of cell proliferation |
| HT29 | <0.045 | Disruption of cell cycle progression |
These findings suggest that the compound exhibits potent anticancer activity, particularly against epithelial cancer cells.
Neuroprotective Studies
In animal models, this compound demonstrated neuroprotective effects by reducing neuronal cell death in models of oxidative stress . The compound's ability to modulate neurotransmitter levels may contribute to its protective effects.
Case Studies
-
Case Study on Apoptosis Induction :
- In a controlled study involving Jurkat cells, treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls, indicating its potential as an anticancer agent.
-
Neuroprotection in Rodent Models :
- Rodent studies showed that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal loss and improved cognitive function post-treatment.
科学的研究の応用
Pharmacological Activities
Research indicates that compounds containing thiazole and imidazole moieties exhibit a range of biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of imidazo[2,1-b]thiazole compounds possess significant antimicrobial properties against various bacterial and fungal strains. For example, similar thiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
-
Anticancer Activity :
- The compound has been evaluated for its anticancer potential against various cancer cell lines. Research has indicated that it may inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive breast adenocarcinoma cells (MCF7) . The structural features of the compound contribute to its ability to interact with biological targets involved in cancer progression.
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
Understanding the SAR of N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is crucial for optimizing its biological activity. Key findings include:
- The presence of the fluorophenyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.
- Variations in the alkyl chain length (e.g., sec-butyl) can influence the compound's interaction with target enzymes or receptors.
Case Study 1: Antimicrobial Screening
A recent study investigated a series of thiazole derivatives against common pathogens. The results indicated that compounds structurally similar to this compound exhibited promising antimicrobial activity, particularly against resistant strains of bacteria .
Case Study 2: Anticancer Activity Assessment
In vitro studies using MCF7 cell lines revealed that the compound significantly inhibited cell proliferation at specific concentrations. Molecular docking studies further elucidated the binding affinity of the compound to key proteins involved in cancer cell signaling pathways .
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Effects :
- Fluorine and Trifluoromethyl Groups : Analog 1 and 2 incorporate trifluoromethyl (CF₃) groups, which increase molecular weight and lipophilicity compared to the target compound. The additional fluorine in Analog 2 further elevates molecular weight (437 vs. 419 g/mol) .
- Carboxamide vs. Ester : The precursor ethyl ester (MW 304.34) is lighter than carboxamide derivatives, highlighting the impact of functional groups on molecular properties.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling the imidazo[2,1-b]thiazole core with sec-butylamine, analogous to methods described for hydrazide intermediates (e.g., 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide) reacting with isothiocyanates .
- details a similar carboxamide synthesis using peptide coupling reagents and deprotection steps, suggesting shared methodologies .
Physicochemical and Pharmacokinetic Trends
- Melting Points : Analogs in with chlorophenyl or methoxyphenyl substituents show melting points ranging from 108–217°C, influenced by polarity and crystallinity . The target compound’s sec-butyl group may reduce melting points compared to rigid aromatic substituents (e.g., chloropyridinyl).
- Solubility : The trifluoromethyl groups in Analogs 1–2 enhance lipid solubility but may reduce aqueous solubility, whereas the sec-butyl group in the target compound could offer a balance between lipophilicity and bioavailability.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling reactions of intermediates like substituted imidazo[2,1-b]thiazole cores with sec-butyl carboxamide groups. Key steps include:
- Anhydride-mediated acylation : Use of succinic or maleic anhydrides in dry CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC or methanol recrystallization to achieve high yields (e.g., 76–91% for analogous compounds) .
- Cyclization : Employing iodine and triethylamine in DMF for heterocycle formation, ensuring sulfur elimination and structural integrity .
Optimization : Adjust reaction time (1–3 minutes for fast cyclization) and solvent polarity (acetonitrile for intermediate stability) to minimize byproducts .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Identify characteristic shifts for the sec-butyl group (δ ~1.0–1.5 ppm for methyl protons) and 4-fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons). Carbonyl carbons (C=O) appear at ~165–175 ppm .
- IR Spectroscopy : Detect C=O stretches (~1680–1720 cm⁻¹) and C-F vibrations (~1220–1280 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₉H₂₁FN₃OS: 364.1294; observed: 364.1296) .
Advanced: How does the 4-fluorophenyl substituent influence bioactivity compared to halogenated analogs (e.g., 4-chlorophenyl)?
Methodological Answer:
- Electron-withdrawing effects : Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to chlorine, as seen in similar imidazo[2,1-b]thiazole derivatives .
- Comparative assays : Test antibacterial activity (e.g., MIC against S. aureus) of 4-fluorophenyl vs. 4-chlorophenyl analogs. Fluorine’s smaller size may improve target binding, while chlorine’s bulkiness could hinder it .
- Computational modeling : Use DFT calculations to compare electronic profiles (e.g., Mulliken charges on the phenyl ring) .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Standardize assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar) to minimize variability .
- Control for substituent effects : Compare activity of the 4-fluorophenyl derivative with structurally aligned analogs (e.g., 4-methoxyphenyl) to isolate electronic vs. steric contributions .
- Meta-analysis : Aggregate data from multiple studies (e.g., MIC values, logP measurements) to identify trends obscured by experimental noise .
Advanced: What crystallographic methods confirm the compound’s three-dimensional structure?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DMF/ethanol (1:1). Resolve the structure with a data-to-parameter ratio >15 and R-factor <0.06 .
- Key metrics : Analyze bond angles (e.g., C–N–C in the imidazo-thiazole ring: ~123°) and dihedral angles (e.g., fluorophenyl vs. thiazole plane: ~15°) to validate stereochemistry .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to isolate the compound from polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for high-melting-point analogs) to enhance purity (>98%) .
Advanced: How can in silico methods predict pharmacokinetic properties (e.g., logP, metabolic stability)?
Methodological Answer:
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. The sec-butyl group may reduce oxidation susceptibility .
- QSAR modeling : Corrogate experimental logP (e.g., 3.2 for similar imidazo-thiazoles) with calculated descriptors (e.g., polar surface area, topological indices) .
Advanced: What strategies improve selectivity for target enzymes (e.g., bacterial dihydrofolate reductase)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
